molecular formula C11H14ClF2NO2 B12308780 Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Cat. No.: B12308780
M. Wt: 265.68 g/mol
InChI Key: DDHKWQPMRXDFQC-UHFFFAOYSA-N
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Description

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group and a difluorophenyl group, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-aminopropanoate with 2,4-difluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C11H14ClF2NO2

Molecular Weight

265.68 g/mol

IUPAC Name

ethyl 3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H

InChI Key

DDHKWQPMRXDFQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl

Origin of Product

United States

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